molecular formula C14H22N2 B5822452 1-ethyl-4-(2-methylbenzyl)piperazine

1-ethyl-4-(2-methylbenzyl)piperazine

Cat. No. B5822452
M. Wt: 218.34 g/mol
InChI Key: VZLSJKOVDHQTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(2-methylbenzyl)piperazine, also known as EMBP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. EMBP is a psychoactive compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(2-methylbenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor plays a key role in the regulation of mood, anxiety, and other neurological processes, and 1-ethyl-4-(2-methylbenzyl)piperazine has been shown to modulate its activity in a dose-dependent manner.
Biochemical and Physiological Effects
1-ethyl-4-(2-methylbenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which play important roles in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-ethyl-4-(2-methylbenzyl)piperazine is its relatively low toxicity, which makes it a valuable tool for researchers studying the effects of psychoactive compounds on the brain and other physiological systems. However, its psychoactive effects can also be a limitation, as it may interfere with the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 1-ethyl-4-(2-methylbenzyl)piperazine and other piperazine derivatives. One area of interest is the development of new compounds that can selectively target specific receptors in the brain and other physiological systems. Another area of interest is the investigation of the potential therapeutic benefits of these compounds in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Finally, there is also interest in the development of new methods for synthesizing these compounds, which could lead to more efficient and cost-effective production methods.

Synthesis Methods

1-ethyl-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-ethylpiperazine with 2-methylbenzyl chloride. Other methods include the use of other piperazine derivatives as starting materials, such as 1-benzylpiperazine or 1-(4-methylbenzyl)piperazine.

Scientific Research Applications

1-ethyl-4-(2-methylbenzyl)piperazine has been used in a variety of scientific research applications, including in studies of the central nervous system, cardiovascular system, and immune system. It has been used to study the effects of psychoactive compounds on the brain, as well as to investigate the potential therapeutic benefits of these compounds in the treatment of various neurological disorders.

properties

IUPAC Name

1-ethyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-15-8-10-16(11-9-15)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLSJKOVDHQTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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